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Compound of Interest

Compound Name: Lariciresinol Acetate

Cat. No.: B15594601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for Lariciresinol acetate, a naturally occurring lignan with potential

applications in pharmaceutical research. Due to the limited public availability of the full-text

primary literature detailing its synthesis and characterization, this document presents expected

data based on the known structure of Lariciresinol acetate and spectroscopic data from its

parent compound, Lariciresinol, and related acetylated lignans. Detailed experimental protocols

for obtaining such data are also provided.

Core Spectroscopic and Spectrometric Data
Lariciresinol acetate is a derivative of Lariciresinol, with the molecular formula C₂₂H₂₆O₇ and

a molecular weight of 402.44 g/mol . The acetylation typically occurs at one of the hydroxyl

groups of the Lariciresinol backbone. The precise spectroscopic data is crucial for its

unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules

like Lariciresinol acetate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed

information about the chemical environment of each atom.
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Table 1: Expected ¹H NMR Chemical Shifts for Lariciresinol Acetate

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Data is predicted based on known shifts for

Lariciresinol and the effect of acetylation.

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic Protons 6.50 - 7.00 m -

H-2 ~4.70 d ~7.0

H-7'α ~4.20 dd ~11.0, 4.0

H-7'β ~3.90 dd ~11.0, 6.0

Methoxy Protons (-

OCH₃)
3.80 - 3.90 s -

H-8 ~2.90 m -

H-7α ~2.60 dd ~14.0, 5.0

H-7β ~2.50 dd ~14.0, 9.0

H-8' ~2.40 m -

Acetyl Protons (-

COCH₃)
~2.10 s -

Table 2: Expected ¹³C NMR Chemical Shifts for Lariciresinol Acetate

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm). Data is predicted based on known shifts for

Lariciresinol and the effect of acetylation.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

Acetyl Carbonyl (-COCH₃) ~171.0

Aromatic Carbons 145.0 - 148.0

Aromatic Carbons 132.0 - 134.0

Aromatic Carbons 110.0 - 122.0

C-2 ~83.0

C-3 ~72.0

C-9' ~65.0

Methoxy Carbons (-OCH₃) ~56.0

C-8 ~54.0

C-4 ~42.0

C-7 ~34.0

Acetyl Methyl (-COCH₃) ~21.0

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural confirmation. For Lariciresinol
acetate, Electrospray Ionization (ESI) is a commonly used soft ionization technique.

Table 3: Expected Mass Spectrometry Data for Lariciresinol Acetate

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Modes.
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Ion Expected m/z Notes

[M+H]⁺ 403.1699
Molecular ion in positive mode

(Calculated for C₂₂H₂₇O₇⁺)

[M+Na]⁺ 425.1518

Sodium adduct in positive

mode (Calculated for

C₂₂H₂₆O₇Na⁺)

[M-H]⁻ 401.1555

Molecular ion in negative

mode (Calculated for

C₂₂H₂₅O₇⁻)

Fragmentation Ions Various

Fragmentation would likely

involve the loss of the acetyl

group (CH₃CO), water (H₂O),

and methoxy groups (CH₃O),

as well as cleavage of the

tetrahydrofuran ring.

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic and spectrometric data for Lariciresinol acetate. These are generalized

protocols based on standard practices for the analysis of lignans.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of purified Lariciresinol acetate.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another

suitable deuterated solvent.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Spectroscopy:

Instrument: 400 MHz or higher NMR spectrometer.

Experiment: Standard proton NMR experiment.

Parameters:

Pulse sequence: zg30

Number of scans: 16-64 (depending on sample concentration)

Acquisition time: ~3-4 seconds

Relaxation delay: 1-2 seconds

Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

Instrument: 100 MHz or higher NMR spectrometer.

Experiment: Proton-decoupled ¹³C NMR experiment.

Parameters:

Pulse sequence: zgpg30

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Acquisition time: ~1-2 seconds

Relaxation delay: 2 seconds

Spectral width: -10 to 220 ppm

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of purified Lariciresinol acetate (approximately 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

The solvent should be compatible with the electrospray ionization source.

LC-MS/MS Analysis:

Liquid Chromatography (LC) System:

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient from a low to high percentage of mobile phase B to ensure

good separation.

Flow Rate: 0.2 - 0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) System:

Ion Source: Electrospray Ionization (ESI).

Ionization Mode: Positive and/or negative.

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass

data.

Scan Range: m/z 100 - 1000.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

For MS/MS: Collision-induced dissociation (CID) with varying collision energies to

induce fragmentation.
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Visualizations
Workflow for Isolation and Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation of Lariciresinol acetate
from a plant source and its subsequent spectroscopic and spectrometric analysis.
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Caption: Workflow for the isolation and analysis of Lariciresinol acetate.
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This guide provides a foundational understanding of the spectroscopic and spectrometric

properties of Lariciresinol acetate. For definitive and precise data, access to the primary

literature or experimental replication is recommended. The provided protocols offer a robust

starting point for researchers aiming to characterize this and similar lignan compounds.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
Lariciresinol Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594601#spectroscopic-data-of-lariciresinol-
acetate-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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